molecular formula C10H16O6 B14190367 4,4'-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal CAS No. 875977-57-4

4,4'-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal

Cat. No.: B14190367
CAS No.: 875977-57-4
M. Wt: 232.23 g/mol
InChI Key: IOJOVEQZUJGADH-UHFFFAOYSA-N
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Description

4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal is a chemical compound characterized by its unique structure, which includes a tetroxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal typically involves the formation of the tetroxane ring through the reaction of appropriate aldehydes or ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired tetroxane ring without side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The tetroxane ring can participate in substitution reactions, where one or more of its oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired functional group to be introduced.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted tetroxane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal exerts its effects involves its ability to undergo various chemical transformations. The tetroxane ring can interact with different molecular targets, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A similar compound with a tetroxane ring but different substituents.

    Acetone diperoxide: Another tetroxane derivative with distinct chemical properties.

    Diacetone peroxide: Known for its explosive properties, differing significantly in reactivity and applications.

Properties

CAS No.

875977-57-4

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

4-[6-(4-oxobutyl)-1,2,4,5-tetraoxan-3-yl]butanal

InChI

InChI=1S/C10H16O6/c11-7-3-1-5-9-13-15-10(16-14-9)6-2-4-8-12/h7-10H,1-6H2

InChI Key

IOJOVEQZUJGADH-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CC1OOC(OO1)CCCC=O

Origin of Product

United States

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